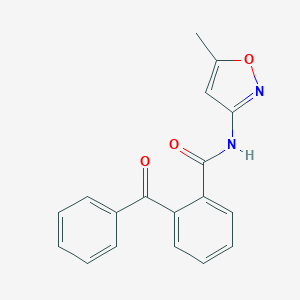
2-benzoyl-N-(5-methyl-3-isoxazolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzoyl-N-(5-methyl-3-isoxazolyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BISA and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of BISA is not fully understood, but studies have shown that it induces apoptosis in cancer cells by activating the caspase-3 pathway. BISA has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, BISA has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
BISA has been shown to have a variety of biochemical and physiological effects. Studies have shown that BISA has antioxidant activity, which may contribute to its neuroprotective effects. Additionally, BISA has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for cancer progression. BISA has also been shown to inhibit the activity of MMP-9, an enzyme involved in extracellular matrix degradation, which is important for cancer invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BISA is its potent anticancer activity against various cancer cell lines. Additionally, BISA has neuroprotective and anti-inflammatory effects, which make it a potential candidate for the treatment of neurodegenerative and inflammatory diseases. However, one of the limitations of BISA is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of BISA and its potential side effects.
Direcciones Futuras
There are several future directions for the research of BISA. One direction is to further investigate the mechanism of action of BISA and its potential side effects. Additionally, more research is needed to develop more efficient synthesis methods for BISA and to improve its solubility in water. Finally, more in vivo studies are needed to evaluate the efficacy and safety of BISA in animal models and ultimately in humans.
Conclusion:
In conclusion, 2-benzoyl-N-(5-methyl-3-isoxazolyl)benzamide, or BISA, is a chemical compound that has potential applications in various fields such as cancer research, neurological disorders, and inflammation. The synthesis of BISA involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with thionyl chloride to form 5-methyl-3-isoxazolecarbonyl chloride, which is then reacted with 2-aminobenzophenone to form BISA. BISA has potent anticancer activity, neuroprotective and anti-inflammatory effects, and has potential applications in the treatment of various diseases. However, more research is needed to fully understand the mechanism of action of BISA and its potential side effects.
Métodos De Síntesis
The synthesis of BISA involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with thionyl chloride to form 5-methyl-3-isoxazolecarbonyl chloride. This intermediate is then reacted with 2-aminobenzophenone to form BISA. The reaction is carried out under reflux conditions in the presence of a base such as triethylamine. The yield of BISA can be improved by using a solvent such as dichloromethane or toluene.
Aplicaciones Científicas De Investigación
BISA has been extensively studied for its potential applications in various fields such as cancer research, neurological disorders, and inflammation. Studies have shown that BISA has potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and liver cancer. BISA has also been shown to have neuroprotective effects against oxidative stress-induced neuronal cell death and has potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, BISA has anti-inflammatory effects and has potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Fórmula molecular |
C18H14N2O3 |
|---|---|
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
2-benzoyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
InChI |
InChI=1S/C18H14N2O3/c1-12-11-16(20-23-12)19-18(22)15-10-6-5-9-14(15)17(21)13-7-3-2-4-8-13/h2-11H,1H3,(H,19,20,22) |
Clave InChI |
XHLUUTDNTPSFJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=NO1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-6-iodo-3-(4-methoxyphenyl)-2-[(2-oxoindol-3-yl)methylidene]-1H-quinazolin-4-one](/img/structure/B290244.png)
![2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B290248.png)
![N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B290250.png)
![ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290251.png)
![ethyl 4-{[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290252.png)
![ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate](/img/structure/B290253.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B290255.png)

![5-Butyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B290260.png)
![2-(2-Chlorophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B290270.png)

![3-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B290277.png)
![4-[3,5,6-Trifluoro-4-(4-nitrophenoxy)pyridin-2-yl]morpholine](/img/structure/B290279.png)
![Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B290280.png)